molecular formula C19H25N3O B2559809 [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone CAS No. 836691-52-2

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

Cat. No. B2559809
CAS RN: 836691-52-2
M. Wt: 311.429
InChI Key: VIHFWQHFVBMDQF-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry and has found importance in the synthesis of a wide variety of pharmaceutical drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity . They are known to undergo a variety of chemical reactions, often involving their nitrogen atoms or the aromatic ring .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are known to be toxic and should be handled with care .

Future Directions

The future directions of research into benzimidazole derivatives are likely to involve the synthesis of new compounds with improved biological activity . There is also ongoing interest in exploring new synthetic methods for producing benzimidazole derivatives .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHFWQHFVBMDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

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